

Spectroscopic Profile of 2,7-Dimethoxyacridin-9(10H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable heterocyclic compound, **2,7-Dimethoxyacridin-9(10H)-one**. Acridone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. A thorough understanding of their spectroscopic characteristics is fundamental for their identification, characterization, and further development.

Chemical Structure and Properties

Chemical Name: 2,7-Dimethoxyacridin-9(10H)-one CAS Number: 120809-05-4 Molecular

Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol

Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for **2,7-Dimethoxyacridin-9(10H)-one** is not readily available in publicly accessible databases, the following tables summarize the expected and reported data for closely related N-methylated analogs, such as N-methyl-2,7-dimethoxyacridone. This data provides a valuable reference for the characterization of the title compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 11.7	S	1H	N-H
~ 8.2	d	2H	H-4, H-5
~ 7.2	dd	2H	H-3, H-6
~ 6.9	d	2H	H-1, H-8
~ 3.9	S	6H	2 x -OCH ₃

Note: Predicted values are based on the analysis of similar acridone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~ 177	C-9 (C=O)
~ 160	C-2, C-7
~ 142	C-10a, C-11a
~ 126	C-4, C-5
~ 121	C-4a, C-8a
~ 115	C-3, C-6
~ 105	C-1, C-8
~ 55	-OCH₃

Note: Predicted values are based on the analysis of similar acridone structures.

Table 3: Mass Spectrometry Data



m/z	Relative Intensity	Assignment
255	High	[M]+
240	Moderate	[M - CH₃] ⁺
212	Moderate	[M - CH ₃ - CO] ⁺

Note: The fragmentation pattern of acridones is highly dependent on the nature and position of substituents. The loss of a methyl group followed by carbon monoxide is a common fragmentation pathway for methoxy-substituted acridones.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3300	Strong, Broad	N-H Stretch
~ 1635	Strong	C=O Stretch (Amide I)
~ 1600, 1480	Medium-Strong	Aromatic C=C Stretch
~ 1250	Strong	Aryl-O-CH₃ Asymmetric Stretch
~ 1030	Strong	Aryl-O-CH₃ Symmetric Stretch

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

Solvent	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
Acetonitrile	~364, ~395	Data not available
Chloroform	~380, ~400	Data not available

Note: Acridone derivatives typically exhibit strong absorption in the UV-A and near-visible regions, corresponding to π - π transitions within the aromatic system. The exact absorption maxima and molar absorptivity are solvent-dependent.*

Experimental Protocols



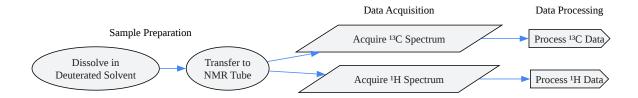
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of acridone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Dissolve 5-10 mg of **2,7-Dimethoxyacridin-9(10H)-one** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- The solution should be clear and free of any particulate matter.
- 2. ¹H NMR Spectroscopy:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- · Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Temperature: 298 K.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction.
 Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).
- 3. ¹³C NMR Spectroscopy:
- Instrument: A 100 MHz or higher field NMR spectrometer.



- · Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - o Temperature: 298 K.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).



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NMR Spectroscopy Workflow

Mass Spectrometry (MS)

- 1. Sample Preparation:
- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- 2. Data Acquisition (Electron Ionization EI):



- Instrument: A mass spectrometer equipped with an electron ionization source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Inlet System: Direct insertion probe or gas chromatography inlet.
- 3. Data Analysis:
- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.
 Common fragments for methoxy-substituted acridones include the loss of a methyl radical (-15 Da) and subsequent loss of carbon monoxide (-28 Da).



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MS Fragmentation Pathway

Infrared (IR) Spectroscopy

- 1. Sample Preparation:
- Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- 2. Data Acquisition:
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹.



• Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

 Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretch, and aromatic C=C stretches.

UV-Visible (UV-Vis) Spectroscopy

- 1. Sample Preparation:
- Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, methanol, or chloroform) of known concentration (e.g., 1 mM).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- 2. Data Acquisition:
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Scan Range: 200-800 nm.
- Blank: Use the same solvent as used for the sample solution to record a baseline.
- Cuvette: Use a 1 cm path length quartz cuvette.
- 3. Data Analysis:
- Determine the wavelength(s) of maximum absorbance (λmax).
- If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

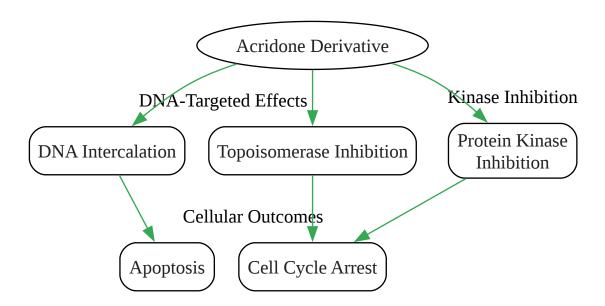


Signaling Pathways and Biological Context

Currently, there is no specific information available in the public domain regarding the direct involvement of **2,7-Dimethoxyacridin-9(10H)-one** in specific signaling pathways. However, the broader class of acridone alkaloids is known to interact with various biological targets. Many acridone derivatives exert their anticancer effects through mechanisms such as:

- DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the
 acridone core allows it to intercalate between the base pairs of DNA, interfering with DNA
 replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which
 are crucial for managing DNA topology.
- Kinase Inhibition: Acridones have been shown to inhibit various protein kinases that are often dysregulated in cancer cells, thereby disrupting cell signaling pathways involved in cell growth, proliferation, and survival.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by **2,7-Dimethoxyacridin-9(10H)-one**.



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General Mechanisms of Action for Acridone Derivatives







This guide serves as a foundational resource for the spectroscopic characterization of **2,7-Dimethoxyacridin-9(10H)-one**. The provided data and protocols will aid researchers in the positive identification and quality control of this compound, facilitating its further investigation in drug discovery and development programs.

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